1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol
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Overview
Description
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidin-4-ol moiety attached to a 2-methylsulfanyl-pyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Piperidin-4-ol Moiety: The final step involves the coupling of the pyrimidine derivative with piperidin-4-ol under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Catalytic hydrogenation using palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyrimidine Derivatives: From reduction reactions.
Substituted Pyrimidine Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Receptor Modulation: By acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol
- 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol
- 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-amine
Uniqueness
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol is unique due to its specific combination of a piperidin-4-ol moiety with a 2-methylsulfanyl-pyrimidin-4-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-15-10-11-5-2-9(12-10)13-6-3-8(14)4-7-13/h2,5,8,14H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBBASDZEITYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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